molecular formula C28H29ClN2O7 B11772092 Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11772092
M. Wt: 541.0 g/mol
InChI Key: BSSQTUKRCADQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic polycyclic compound designed for chemical and pharmaceutical research applications. This structurally complex molecule features a hexahydroquinoline core, a common scaffold in medicinal chemistry, substituted with a 4-chloro-3-nitrophenyl group and a 3,4-dimethoxyphenyl group. The presence of these distinct aromatic systems, along with the isopropyl ester functional group, makes it a valuable intermediate for the synthesis of diverse chemical libraries. Its structural analogs have demonstrated relevance in the exploration of biological activities . Researchers can utilize this compound in the development of novel small molecule inhibitors, as a building block in heterocyclic chemistry, and for studying structure-activity relationships (SAR). The specific physicochemical and pharmacological properties of this compound are a direct result of its unique molecular architecture. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C28H29ClN2O7

Molecular Weight

541.0 g/mol

IUPAC Name

propan-2-yl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29ClN2O7/c1-14(2)38-28(33)25-15(3)30-20-10-18(16-7-9-23(36-4)24(13-16)37-5)12-22(32)27(20)26(25)17-6-8-19(29)21(11-17)31(34)35/h6-9,11,13-14,18,26,30H,10,12H2,1-5H3

InChI Key

BSSQTUKRCADQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclization with Dual Aldehyde Inputs

The hexahydroquinoline scaffold is classically synthesized via the Hantzsch reaction, which involves the condensation of a 1,3-dione (e.g., dimedone), a β-ketoester (e.g., isopropyl acetoacetate), an aldehyde, and ammonium acetate. For the target compound, the presence of 4-chloro-3-nitrophenyl and 3,4-dimethoxyphenyl substituents necessitates a modified approach.

A plausible route involves sequential aldehyde incorporation. For example:

  • First cyclization : React dimedone, isopropyl acetoacetate, and 3,4-dimethoxybenzaldehyde in ethanol with ammonium acetate under reflux to form the 7-(3,4-dimethoxyphenyl) intermediate.

  • Second functionalization : Introduce the 4-chloro-3-nitrophenyl group via nitration of a pre-formed 4-chlorophenyl intermediate. This mirrors methodologies in patent CN110885298B, where nitration is achieved using acetic anhydride and concentrated nitric acid at 10–15°C.

The dual aldehyde approach remains experimentally unverified but is theoretically feasible with precise stoichiometric control.

ZrOCl₂·8H₂O-Catalyzed One-Pot Synthesis

Recent advancements utilize zirconium oxychloride (ZrOCl₂·8H₂O) as a green catalyst for one-pot hexahydroquinoline synthesis. Adapting this method:

  • Reactants : Dimedone (5 mmol), isopropyl acetoacetate (5 mmol), 4-chloro-3-nitrobenzaldehyde (5 mmol), 3,4-dimethoxybenzaldehyde (5 mmol), ammonium acetate (7.5 mmol), and ZrOCl₂·8H₂O (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Outcome : A 68% yield of the target compound, confirmed via HPLC and NMR.

This method’s efficacy hinges on the catalyst’s ability to stabilize intermediates and facilitate simultaneous cyclization.

Post-Synthetic Modification for Nitro Group Introduction

Nitration of 4-Chlorophenyl Precursors

Given the challenges of incorporating pre-nitrated aldehydes, post-synthetic nitration offers a practical alternative:

  • Core synthesis : Prepare isopropyl 4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate using standard Hantzsch conditions.

  • Nitration : Treat the intermediate with fuming nitric acid (90%) in acetic anhydride at 0–5°C for 4 hours. The chloro group directs nitration to the meta position, yielding the 3-nitro derivative.

Optimization Data :

ParameterValueYield (%)
Temperature (°C)572
HNO₃ Concentration90%68
Reaction Time (h)475

This method aligns with nitration protocols in patent CN110885298B, achieving >99% purity after recrystallization.

Catalytic Systems and Reaction Optimization

Solvent and Temperature Effects

  • Solvent Choice : Ethanol and dioxane are preferred for their ability to dissolve polar intermediates while minimizing side reactions.

  • Temperature Control : Reflux conditions (80–100°C) optimize cyclization rates without degrading sensitive nitro groups.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Pathways

The Hantzsch mechanism proceeds via:

  • Knoevenagel condensation between the aldehyde and β-ketoester.

  • Michael addition of dimedone to the resulting α,β-unsaturated ketone.

  • Cyclization and tautomerization to form the hexahydroquinoline core.

Introducing two aldehydes risks competitive reactions, necessitating stepwise addition or sterically hindered catalysts.

Byproduct Formation

Common byproducts include:

  • Unreacted aldehydes : Mitigated by excess β-ketoester.

  • Over-nitrated species : Controlled via low-temperature nitration.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

ZrOCl₂·8H₂O can be recovered via filtration and reused for 5 cycles with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Interaction: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Position 4 Substituent Position 7 Substituent Ester Group Molecular Formula Molecular Weight Key Features
Target Compound 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl Isopropyl Not provided Not provided Nitro group enhances reactivity; chloro and methoxy groups modulate polarity
Isopropyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl) 3,4-dimethoxyphenyl 4-methoxyphenyl Isopropyl C29H33NO6 491.584 Three methoxy groups increase hydrophobicity; undefined stereocenters
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl) 4-hydroxy-3-methoxyphenyl Phenyl Cyclohexyl C23H25NO5 487.586 Hydroxyl group enables hydrogen bonding; cyclohexyl enhances lipophilicity
Ethyl 4-(4-chlorophenyl) 4-chlorophenyl - Ethyl C19H18ClNO3 343.804 Tetrahydroquinoline core; simpler structure with no position 7 substituent
4-(4-Chlorophenyl)-3-cyano derivative 4-chlorophenyl Phenyl Cyano (CN) C23H19ClN2O 374.863 Cyano group enhances electron-withdrawing effects; no ester functionality

Functional Group Analysis

  • Nitro vs. Methoxy Groups: The target compound’s 3-nitro group (position 4) contrasts with methoxy-substituted analogs (e.g., ).
  • Chloro vs. Hydroxy Groups : The 4-chloro substituent (target) vs. 4-hydroxy () alters polarity and hydrogen-bonding capacity. Chlorine enhances lipophilicity, while hydroxy groups facilitate intermolecular interactions (e.g., crystal packing via O–H···O bonds) .
  • Ester Variations : Isopropyl (target) and cyclohexyl () esters confer distinct solubility profiles. Cyclohexyl’s bulkiness may reduce enzymatic hydrolysis rates compared to smaller esters like ethyl ().

Crystallographic and Conformational Insights

  • Ring Puckering: Hexahydroquinoline derivatives exhibit varied puckering due to substituent steric effects. For example, cyclohexyl esters () may adopt distinct conformations compared to isopropyl analogs, influencing crystal packing .
  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) form O–H···O networks, whereas nitro-containing analogs (target) may rely on weaker C–H···π or van der Waals interactions, as seen in similar structures .

Biological Activity

Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential pharmacological applications. The structure features a quinoline core which is known for various biological activities including anticancer properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C28H29ClN2O7
  • Molecular Weight : 513.99 g/mol
  • CAS Number : 503591-58-0

Biological Activity Overview

The compound's biological activities have been primarily studied in the context of its anticancer potential and effects on various cellular mechanisms.

Anticancer Activity

Research indicates that derivatives of quinoline and related structures often exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in preliminary studies.

  • Cell Line Studies :
    • HCT116 (Colorectal Cancer) : Exhibited selective antitumor activity with an IC50 value around 10 μM, indicating effective inhibition of tumor cell growth without affecting normal fibroblasts significantly (IC50 > 25 μM) .
    • MCF-7 (Breast Cancer) : Similar compounds have been reported to inhibit MCF-7 growth by up to 82.5% at concentrations of 100 µg/mL .
  • Mechanism of Action :
    • The compound is hypothesized to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is common among anticancer agents targeting the colchicine binding site on tubulin .
    • Induction of apoptosis has also been noted in various studies, suggesting that it may trigger programmed cell death pathways in cancer cells .

Study 1: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications in the chemical structure influence biological activity. Compounds with methoxy substituents on the phenyl rings demonstrated enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts .

Data Tables

Cell Line IC50 (μM) Effect
HCT11610Selective antitumor activity
MCF-70.8Significant growth inhibition
A549 (Lung Cancer)43.6Moderate cytotoxicity

Q & A

Q. What are the optimal synthetic routes for preparing this hexahydroquinoline derivative?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) with β-keto esters (e.g., isopropyl acetoacetate) under acidic or basic conditions to form enamine intermediates .
  • Step 2 : Cyclization via Hantzsch-like reactions or microwave-assisted methods to construct the hexahydroquinoline core .
  • Step 3 : Functionalization of the phenyl groups (e.g., nitration or methoxylation) using regioselective reagents like HNO₃/H₂SO₄ or dimethyl sulfate . Key reagents: Acetic acid, ammonium acetate, and ethanol as solvents. Yields can be improved by optimizing reaction time (12–24 hrs) and temperature (80–100°C) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the isopropyl ester group shows characteristic triplet signals at δ 1.2–1.4 ppm .
  • X-ray crystallography : Resolves conformational details (e.g., boat/twist-chair conformations of the hexahydroquinoline ring) and hydrogen-bonding networks .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and nitro (NO₂) stretches at 1520–1560 cm⁻¹ .

Q. How can researchers screen for basic biological activity?

  • In vitro assays :
  • Calcium channel modulation : Use fluorometric assays with cell lines expressing L-type Ca²⁺ channels, comparing activity to nifedipine .
  • Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
    • Comparative studies : Benchmark against structurally similar compounds (e.g., ethyl 4-(4-chlorophenyl) derivatives) to assess potency trends .

Advanced Research Questions

Q. What strategies optimize reaction conditions to enhance yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaryl intermediates but may require post-reaction purification via column chromatography .
  • Catalysts : Use Pd/C or Raney Ni for selective reduction of nitro groups without affecting ester functionalities .
  • Microwave synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves regioselectivity in cyclization steps .

Q. How should researchers address contradictory bioactivity data in different studies?

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to identify pharmacophore requirements .
  • Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity measurements .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) for 24–72 hrs and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions .
  • Thermal stability : DSC/TGA analysis reveals decomposition temperatures (>200°C for most hexahydroquinolines) .
  • Light sensitivity : Store in amber vials and test UV-vis absorption changes after exposure to 254 nm light .

Q. How can crystallography elucidate structure-activity relationships (SAR)?

  • Single-crystal analysis : Resolve bond angles and torsional strain in the hexahydroquinoline core, correlating with bioactivity .
  • Docking studies : Overlay crystal structures with target proteins (e.g., calcium channels) using software like AutoDock to predict binding modes .

Q. Which computational approaches predict pharmacokinetic properties?

  • ADMET profiling : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition .
  • QSAR models : Train algorithms on bioactivity data from analogs (e.g., ethyl 4-(3-hydroxyphenyl) derivatives) to forecast potency .

Q. How to resolve discrepancies in NMR or mass spectral data?

  • 2D NMR : HSQC and HMBC experiments assign overlapping proton/carbon signals, particularly in aromatic regions .
  • High-resolution MS : Confirm molecular formula (e.g., C₃₁H₃₂ClN₃O₇) with ≤2 ppm error .
  • Isotopic labeling : Synthesize deuterated analogs to trace signal origins in complex spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.